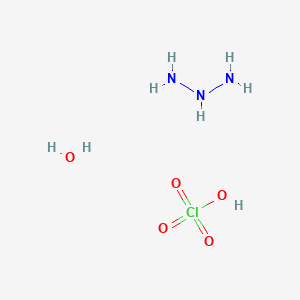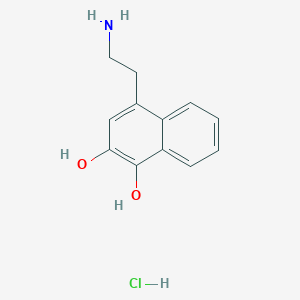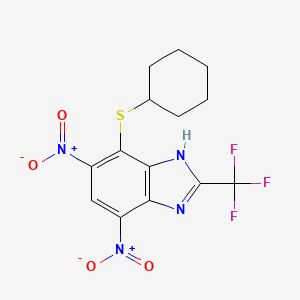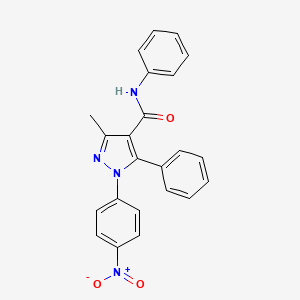
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a carbothioamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of the hydroxyethyl group and the carbothioamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the carbothioamide group may produce amines.
Applications De Recherche Scientifique
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(1-hydroxyethyl)benzene-1-carbothioamide: Lacks the N-methyl group.
2-(1-Hydroxyethyl)-N-methylbenzene-1-carbothioamide: Lacks the chloro group.
4-Chloro-N-methylbenzene-1-carbothioamide: Lacks the hydroxyethyl group.
Uniqueness
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and carbothioamide) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
60253-33-0 |
|---|---|
Formule moléculaire |
C10H12ClNOS |
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
4-chloro-2-(1-hydroxyethyl)-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)9-5-7(11)3-4-8(9)10(14)12-2/h3-6,13H,1-2H3,(H,12,14) |
Clé InChI |
QTRCORNUUXNFKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)C(=S)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)



![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
